Bromocyclobutane
CAS No.: 4399-47-7
Cat. No.: VC1964204
Molecular Formula: C4H7B
Molecular Weight: 135 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4399-47-7 |
|---|---|
| Molecular Formula | C4H7B |
| Molecular Weight | 135 g/mol |
| IUPAC Name | bromocyclobutane |
| Standard InChI | InChI=1S/C4H7Br/c5-4-2-1-3-4/h4H,1-3H2 |
| Standard InChI Key | KXVUSQIDCZRUKF-UHFFFAOYSA-N |
| SMILES | C1CC(C1)Br |
| Canonical SMILES | C1CC(C1)Br |
Introduction
Physical and Chemical Properties
Physical Properties
Bromocyclobutane exists as a colorless to light yellow clear liquid at room temperature with distinctive physical characteristics. The following table summarizes the key physical properties of bromocyclobutane:
The compound demonstrates solubility characteristics typical of organohalides, being miscible with common organic solvents but showing limited solubility in water.
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into bromocyclobutane's structural features and electronic properties. Multiple spectroscopic techniques have been employed to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of bromocyclobutane (400 MHz in CDCl₃) reveals characteristic signals that confirm its cyclobutane structure :
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A multiplet at δ 4.513 ppm (H at the carbon bearing the bromine atom)
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Complex multiplets at δ 2.597 ppm and δ 2.507 ppm (methylene protons adjacent to the brominated carbon)
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Additional multiplets at δ 2.078 ppm (remaining methylene protons)
This spectral pattern is consistent with the expected splitting due to the cyclobutane ring conformation and the deshielding effect of the bromine substituent .
Mass Spectrometry
Mass spectrometric analysis of bromocyclobutane shows characteristic fragmentation patterns. The molecular ion appears at m/z 134, with significant fragment ions at m/z 55 (base peak, corresponding to the cyclobutyl cation after loss of bromine) and m/z 106/108 (showing the characteristic isotope pattern of bromine) . The presence of the M+ and M+2 peaks with approximately 1:1 ratio is characteristic of compounds containing a single bromine atom, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br .
Vibrational Spectroscopy
Infrared and Raman spectroscopic studies have been conducted on bromocyclobutane to understand its vibrational modes. Particularly interesting is the identification of a low-lying vibrational mode that causes displacement of all atoms in the molecule through an out-of-plane bending mechanism . These vibrational studies contribute to understanding the conformational dynamics of the strained four-membered ring.
Chemical Reactivity
Bromocyclobutane exhibits reactivity patterns influenced by both the cyclobutane ring strain (approximately 26 kcal/mol) and the carbon-bromine bond. Several key reaction types have been documented:
Photodissociation
Photodissociation studies of bromocyclobutane at 234 nm have been conducted using velocity map imaging techniques. When irradiated, the C-Br bond undergoes homolytic cleavage, generating bromine atoms in both ground and excited spin-orbit states, along with cyclobutyl radicals . This photochemical behavior is significant for understanding the dynamics of carbon-halogen bond dissociation in strained ring systems.
Nucleophilic Substitution Reactions
Bromocyclobutane readily undergoes nucleophilic substitution reactions, particularly via an SN2 mechanism. The strain in the cyclobutane ring enhances the reactivity compared to acyclic alkyl bromides. Common nucleophiles include hydroxide, alkoxides, amines, and thiolates, leading to the corresponding substituted cyclobutane derivatives .
Ring-Opening Reactions
Under certain conditions, bromocyclobutane can undergo ring-opening reactions due to the inherent strain of the four-membered ring. These transformations can lead to various products including butene derivatives. For example, the synthesis of bicyclo[1.1.1]pentane from 3-bromocyclobutane-1-methyl bromide via reaction with sodium has been reported .
Formation of Cyclobutene Derivatives
Recent research has demonstrated that cyclobutanes, including bromocyclobutane, can be transformed into highly functionalized cyclobutene derivatives. These reactions involve radical cascade strategies and can introduce multiple functional groups simultaneously. For instance, copper-catalyzed reactions with N-fluorobenzenesulfonimide (NFSI) can lead to diaminated cyclobutenes, while reactions with N-bromosuccinimide can produce tribrominated cyclobutene derivatives .
Synthesis Methods
Several methods have been developed for the synthesis of bromocyclobutane, with varying degrees of efficiency and practicality.
From Cyclopropyl Carbinol
A practical synthesis method involves the reaction of cyclopropyl carbinol (cyclopropylmethanol) with hydrobromic acid. The reaction typically proceeds at temperatures between 55-70°C for 7-8 hours. This process yields a mixture containing bromocyclobutane as the main product, along with 4-bromo-1-butene and cyclopropylmethyl bromide. The reaction mixture can be further purified to obtain bromocyclobutane with higher purity .
The reaction mechanism likely involves initial formation of cyclopropylmethyl bromide, followed by ring expansion:
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Cyclopropylmethanol + HBr → Cyclopropylmethyl bromide + H₂O
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Cyclopropylmethyl bromide → Bromocyclobutane (via ring expansion)
The reported yields range from 42% to 68%, with purity after purification reaching up to 88% .
Other Synthetic Approaches
Alternative methods for preparing bromocyclobutane include:
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Direct bromination of cyclobutane using N-bromosuccinimide (NBS) under radical conditions
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Ring contraction of larger cyclic bromides
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Reaction of cyclobutanol with phosphorus tribromide or hydrogen bromide
These methods, while less commonly employed, provide alternative routes depending on the availability of starting materials and specific requirements for purity and scale.
Applications in Research and Industry
Bromocyclobutane serves various purposes in both research and industrial contexts, primarily as a synthetic intermediate rather than an end product.
Synthetic Applications
Bromocyclobutane functions as a valuable building block in organic synthesis due to its distinctive reactivity. Some notable applications include:
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Preparation of Bicyclic Compounds: Bromocyclobutane has been used as a precursor in the synthesis of bicyclo[1.1.1]pentanes, which have gained significant attention as bioisosteres for para-substituted benzene rings in drug design . These bicyclic structures can improve solubility, membrane permeability, and metabolic stability of drug candidates.
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Synthesis of Functionalized Cyclobutenes: Recent research has demonstrated the transformation of bromocyclobutane and other cyclobutanes into highly functionalized cyclobutene derivatives through radical cascade reactions. These cyclobutenes are versatile building blocks for further synthetic transformations .
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Introduction of Cyclobutyl Groups: As a source of the cyclobutyl moiety, bromocyclobutane enables the incorporation of this structural element into more complex molecules through various coupling reactions.
Research Applications
In academic and industrial research, bromocyclobutane has served as a model compound for several fundamental studies:
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Photochemical Studies: The photodissociation of bromocyclobutane at various wavelengths has been investigated to understand the dynamics of carbon-halogen bond cleavage in constrained ring systems . These studies contribute to the broader understanding of reaction dynamics and energy dissipation in organic molecules.
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Vibrational Spectroscopy: Detailed microwave and vibrational spectroscopic studies of bromocyclobutane have provided insights into the conformational dynamics and strain in four-membered rings . The identification of low-lying vibrational modes that cause out-of-plane bending has contributed to understanding cyclobutane ring puckering phenomena.
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Reaction Mechanism Investigations: Bromocyclobutane serves as a model substrate for investigating the mechanisms of various organic reactions, particularly those involving strained ring systems.
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